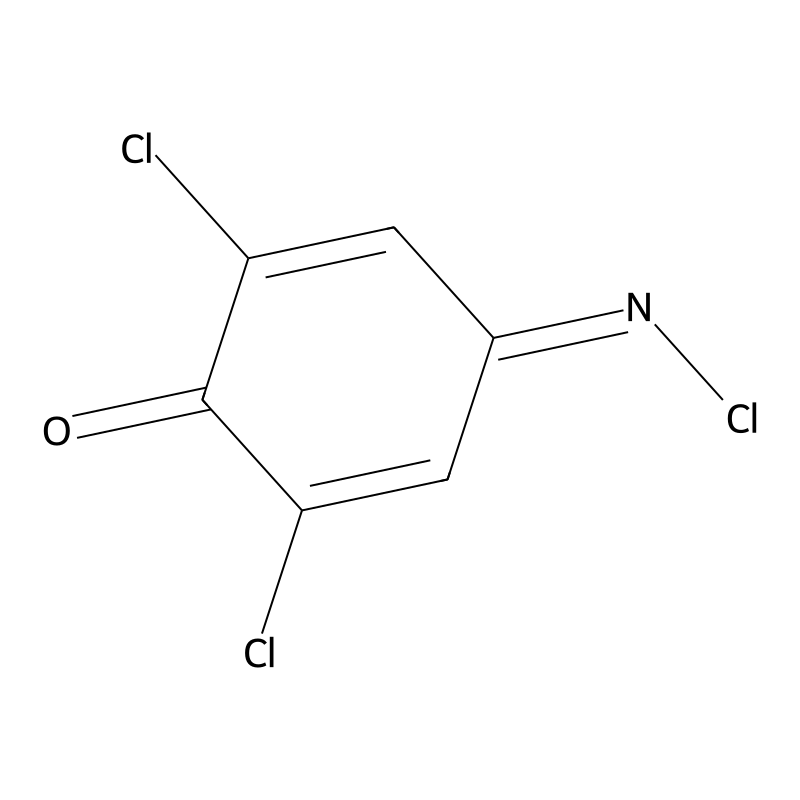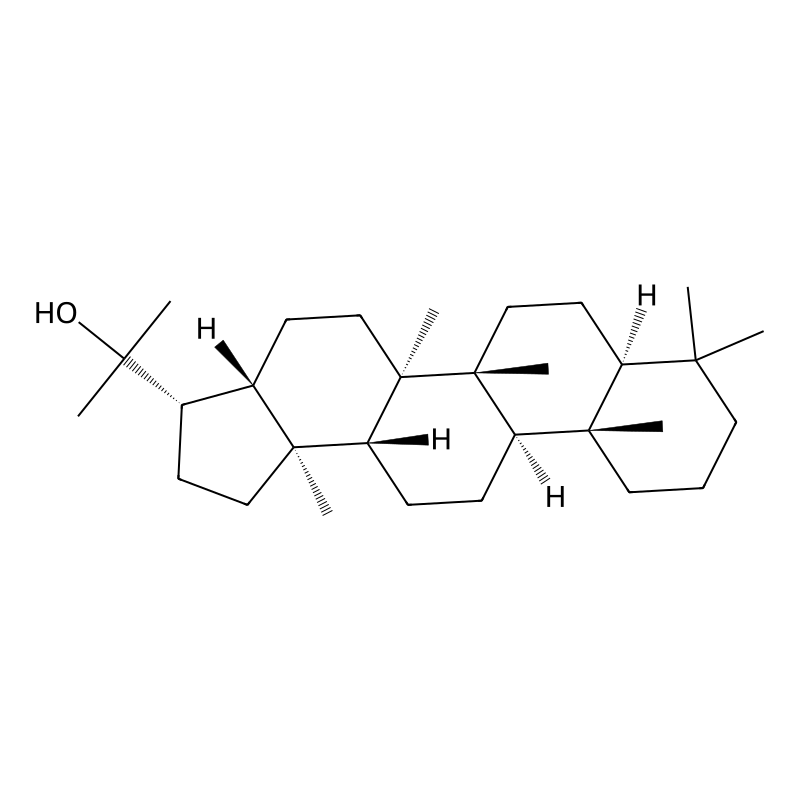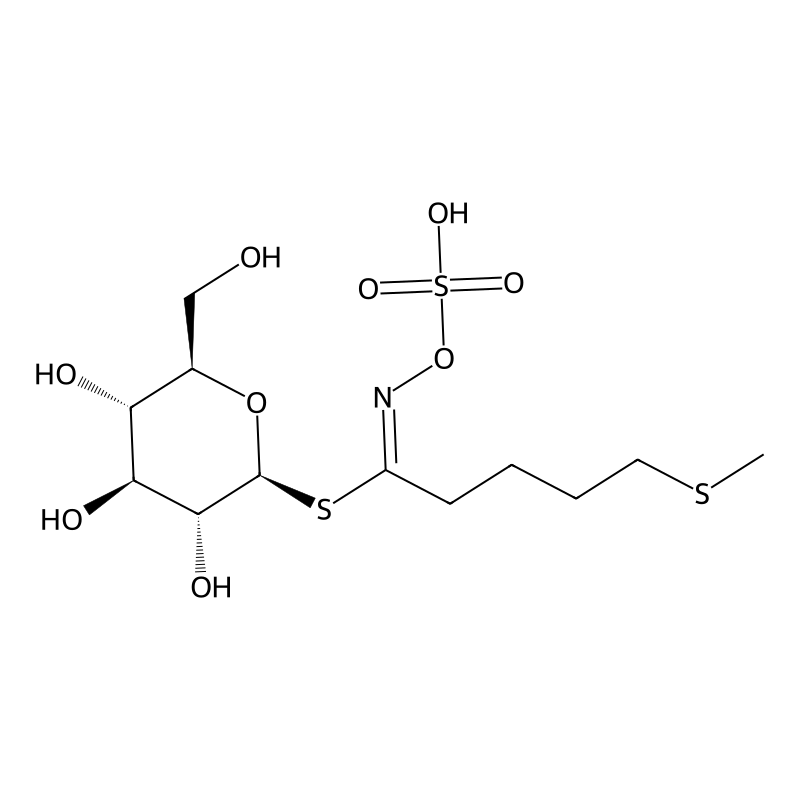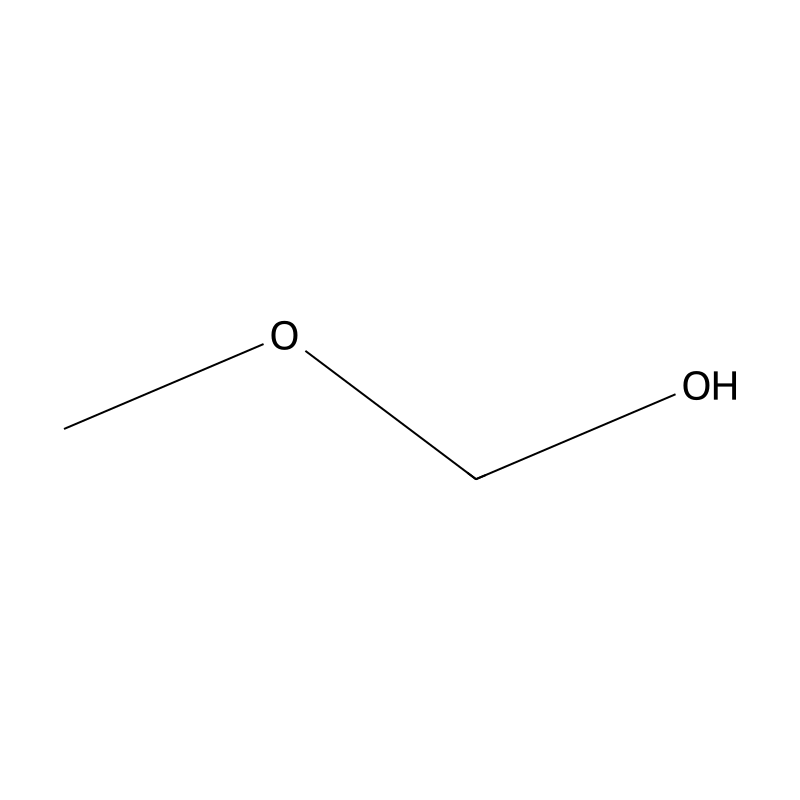2,6-Dichloroquinone-4-chloroimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Pharmaceutical Analysis
Method: DCQ is coupled with TA to form a greenish-brown colored complex which absorbs at λ max = 670 nm.
Biochemical Investigation
Application: DCQ is used as a colorimetric indicator to detect phenolic compounds.
Results: The intensity of color is directly proportional to the concentration of the compound being measured.
Organic Compound Detection
Vitamin B6 Analysis
Application: DCQ is used as a reagent for the analysis of Vitamin B6.
Results: The intensity of the color change can be used to determine the concentration of Vitamin B6.
Environmental Analysis
Application: DCQ can be used in environmental analysis, particularly in the detection of phenolic compounds.
Food Analysis
Industrial Analysis
Application: DCQ can be used in industrial analysis, particularly in the detection of amine-containing drugs.
Agricultural Analysis
Application: DCQ can be used in agricultural analysis, particularly in the detection of phenolic compounds.
Forensic Analysis
2,6-Dichloroquinone-4-chloroimide, commonly referred to as Gibbs reagent, is an organic compound with the molecular formula C₆H₂Cl₃NO. It is characterized by its distinctive structure that includes two chlorine atoms at the 2 and 6 positions of the quinone ring and a chloroimide functional group at the 4 position. This compound is primarily utilized as a colorimetric indicator for detecting phenolic compounds due to its ability to undergo redox reactions, forming colored products upon interaction with various substrates .
The mechanism of action of 2,6-Dichloroquinone-4-chloroimide revolves around its ability to accept electrons from phenols. The quinone moiety, with its electron-withdrawing carbonyl groups, acts as an oxidizing agent. When a phenol donates an electron to the quinone, it gets converted to a phenolate ion. This electron transfer leads to the formation of a new carbon-nitrogen bond and a colored product, 2,6-dichlorophenolindophenol []. The intensity of the color produced is proportional to the concentration of phenols present in the sample.
Research indicates that 2,6-dichloroquinone-4-chloroimide exhibits biological activity, particularly in its role as an indicator for phenolic compounds. Its ability to react with these compounds allows for the monitoring of biological processes where phenols are involved. Furthermore, studies have shown that derivatives of this compound can exhibit antioxidant properties, suggesting potential applications in biological systems .
The synthesis of 2,6-dichloroquinone-4-chloroimide can be achieved through several methods:
- Chlorination of Quinone: This method involves chlorinating 2,6-dichloroquinone under controlled conditions to introduce the chloroimide group.
- Refluxing with Amides: The compound can also be synthesized by refluxing dichloroquinone with appropriate amides in a suitable solvent.
- Electrophilic Aromatic Substitution: Another approach is through electrophilic substitution reactions on quinone derivatives to introduce the chloroimide functionality.
These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity and reactivity .
2,6-Dichloroquinone-4-chloroimide finds extensive applications in various fields:
- Analytical Chemistry: It is widely used as a reagent for detecting phenolic compounds in environmental samples and food products.
- Sensor Technology: The compound has been employed in developing optical sensors for rapid detection of pesticides like permethrin in treated wood .
- Biochemical Research: Its role as a redox indicator makes it valuable in biochemical assays involving phenolic substrates.
Interaction studies involving 2,6-dichloroquinone-4-chloroimide primarily focus on its reactivity with phenolic compounds. These studies reveal that factors such as pH, temperature, and the presence of other chemical species can significantly influence the reaction kinetics and product formation. For instance, optimal conditions for detecting permethrin using this reagent have been established, emphasizing its utility in environmental monitoring .
Several compounds share structural or functional similarities with 2,6-dichloroquinone-4-chloroimide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Chlorophenol | Contains chlorine and hydroxyl groups | Used in disinfectants; less reactive than Gibbs reagent |
| Benzophenone | Contains carbonyl groups | Used in UV filters; different reactivity profile |
| Naphthoquinone | Polycyclic structure with two carbonyl groups | Exhibits higher reactivity; used in dye synthesis |
| Phenol Red | A sulfonated phenol derivative | Commonly used as a pH indicator; less sensitive than Gibbs reagent |
The uniqueness of 2,6-dichloroquinone-4-chloroimide lies in its specific application as a colorimetric indicator for phenolic compounds and its ability to form distinct colored complexes upon reaction . This makes it particularly valuable in analytical chemistry compared to other similar compounds that may not exhibit such specificity or sensitivity.
Purity
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H242 (97.56%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Baggi TR, Rama Rao NV, Murty HR. Visualisation of opium alkaloids on TLC plates by Gibbs reagent spray. Forensic Sci. 1976 Nov-Dec;8(3):265-7. PubMed PMID: 1002076.
3: Szymańska M. The determination of coumarin in plant material by means of the Gibbs reagent. Acta Pol Pharm. 1972;29(5):511-7. PubMed PMID: 4669424.








